molecular formula C7H15NO3 B14511148 1-Hydroxypropan-2-yl propan-2-ylcarbamate CAS No. 62789-00-8

1-Hydroxypropan-2-yl propan-2-ylcarbamate

Cat. No.: B14511148
CAS No.: 62789-00-8
M. Wt: 161.20 g/mol
InChI Key: DYCXCXRYMSKCCG-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl propan-2-ylcarbamate is a chemical compound with the molecular formula C7H15NO3 It is known for its unique structure, which includes a hydroxy group and a carbamate group

Preparation Methods

The synthesis of 1-Hydroxypropan-2-yl propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of isopropyl chloroformate with 1-amino-2-propanol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the product .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

1-Hydroxypropan-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbamate group into an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-Hydroxypropan-2-yl propan-2-ylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in drug development due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Hydroxypropan-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Hydroxypropan-2-yl propan-2-ylcarbamate can be compared with similar compounds such as:

    1-Hydroxypropan-2-yl methylcarbamate: This compound has a similar structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and applications.

    1-Hydroxypropan-2-yl ethylcarbamate: This compound has an ethyl group instead of an isopropyl group. It also shows distinct chemical and biological properties.

Properties

CAS No.

62789-00-8

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

1-hydroxypropan-2-yl N-propan-2-ylcarbamate

InChI

InChI=1S/C7H15NO3/c1-5(2)8-7(10)11-6(3)4-9/h5-6,9H,4H2,1-3H3,(H,8,10)

InChI Key

DYCXCXRYMSKCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC(C)CO

Origin of Product

United States

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